molecular formula C9H12O5 B14392808 2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate CAS No. 88347-72-2

2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate

Cat. No.: B14392808
CAS No.: 88347-72-2
M. Wt: 200.19 g/mol
InChI Key: TVNDWUTXQOGZAI-UHFFFAOYSA-N
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Description

2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2051 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate can be achieved through several methods. One common method involves the esterification of the corresponding diol with acetic anhydride or acetyl chloride in the presence of a catalyst . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various ester derivatives .

Scientific Research Applications

2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of electron-donating or electron-withdrawing groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

88347-72-2

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

(1-acetyloxy-2-methyl-4-oxobut-2-enyl) acetate

InChI

InChI=1S/C9H12O5/c1-6(4-5-10)9(13-7(2)11)14-8(3)12/h4-5,9H,1-3H3

InChI Key

TVNDWUTXQOGZAI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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